molecular formula C21H17N3O4 B2396759 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid CAS No. 503471-31-6

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid

Cat. No.: B2396759
CAS No.: 503471-31-6
M. Wt: 375.384
InChI Key: VZMVBKVWDIQXJP-UHFFFAOYSA-N
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Description

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Pyrimidine Ring: The protected amino acid is then reacted with a pyrimidine derivative under conditions that facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale production of Fmoc-protected amino acids is carried out using automated peptide synthesizers.

    Automated Assembly: The protected amino acids are then assembled into the desired compound using automated peptide synthesizers, which ensure high precision and yield.

Chemical Reactions Analysis

Types of Reactions

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Widely used in the synthesis of peptides due to its stable Fmoc protecting group.

    Drug Development: Used in the development of peptide-based drugs.

    Bioconjugation: Employed in bioconjugation techniques to attach peptides to other biomolecules.

    Molecular Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid involves:

    Protection and Deprotection: The Fmoc group protects the amino group during peptide synthesis and is removed under basic conditions to reveal the free amino group.

    Molecular Targets: The compound targets specific amino acid residues in peptides, facilitating their synthesis and modification.

    Pathways Involved: The compound is involved in the pathways of peptide bond formation and modification.

Comparison with Similar Compounds

Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methylbenzoic acid

Uniqueness

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid is unique due to its pyrimidine ring structure, which provides additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in complex peptide synthesis and bioconjugation applications.

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-20(26)13-9-22-19(23-10-13)11-24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMVBKVWDIQXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=C(C=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503471-31-6
Record name 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid
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